N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
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Overview
Description
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a metabolite derived from the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxypropyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxypropyl group. One common method involves reacting L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxypropyl derivatives.
Scientific Research Applications
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways involved in detoxification and metabolism. The hydroxypropyl group enhances its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Lacks the hydroxypropyl group but shares similar antioxidant properties.
S-(2-Hydroxypropyl)-L-cysteine: Lacks the acetyl group but has similar solubility and bioavailability.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Contains a carbamoylethyl group instead of a hydroxypropyl group.
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility, bioavailability, and antioxidant activity, making it a valuable compound for various applications.
Properties
CAS No. |
923-43-3 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1 |
InChI Key |
FGOZBZPHEMIBIQ-MSZQBOFLSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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